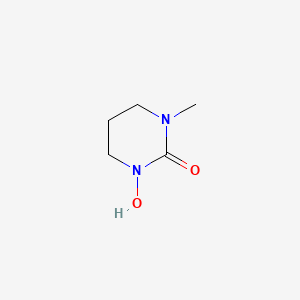
1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The tetrahydro-1-hydroxy-3-methyl- derivative indicates that the ring is partially saturated, with a hydroxyl group at position 1 and a methyl group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a β-ketoester with an aldehyde and urea or thiourea under acidic conditions can lead to the formation of the desired pyrimidinone derivative.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
科学研究应用
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a scaffold for the development of biologically active compounds with potential therapeutic properties.
Medicine: The compound and its derivatives may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer effects.
Industry: It can be used in the development of functional materials, such as dyes, catalysts, and polymers.
作用机制
The mechanism of action of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- depends on its specific application and the molecular targets involvedFor example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure .
相似化合物的比较
2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can be compared with other similar compounds, such as:
Dihydropyrimidin-2(1H)-ones: These compounds share a similar pyrimidinone core but differ in the degree of saturation and the presence of additional functional groups.
The uniqueness of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which can influence its reactivity and biological activity.
属性
CAS 编号 |
63656-08-6 |
|---|---|
分子式 |
C5H10N2O2 |
分子量 |
130.15 g/mol |
IUPAC 名称 |
1-hydroxy-3-methyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-6-3-2-4-7(9)5(6)8/h9H,2-4H2,1H3 |
InChI 键 |
FLGGILXVWWRPRD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(C1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


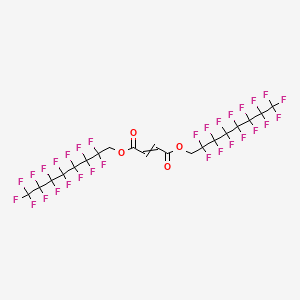

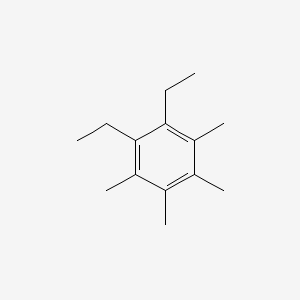

![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
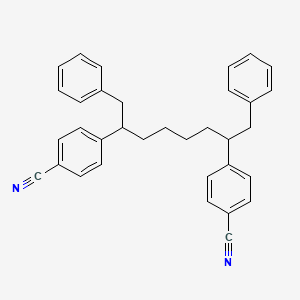
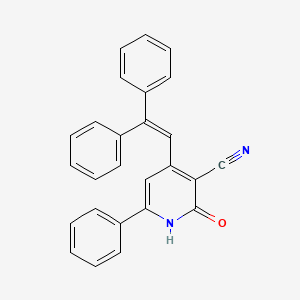
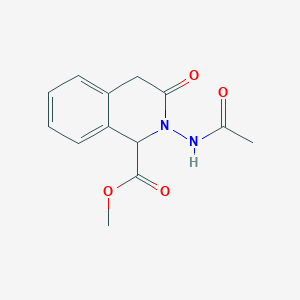

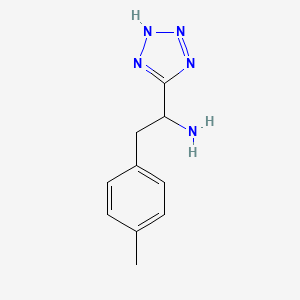
![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
